Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate
Brand Name: Vulcanchem
CAS No.: 2209104-48-1
VCID: VC2732412
InChI: InChI=1S/C14H20N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-8,13H,9H2,1-4H3,(H,15,17)
SMILES: CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate

CAS No.: 2209104-48-1

VCID: VC2732412

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate - 2209104-48-1

Description

Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate is an organic compound belonging to the class of acetamido propanoates. It features a dimethylamino group attached to a phenyl ring, which significantly influences its chemical properties and biological activity. This compound is synthesized through multi-step chemical reactions, often involving condensation and acylation processes.

Synthesis Methods

The synthesis typically involves condensation reactions between appropriate precursors. For example, one method involves dissolving equimolar amounts of substituted acetophenone derivatives in ethanol, followed by treatment with potassium hydroxide to facilitate condensation with dimethylaminobenzaldehyde. The resulting product is purified through recrystallization or chromatography techniques.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound. These techniques provide detailed information about its molecular structure and purity.

Biological Activities

Derivatives of this compound exhibit significant biological activities, including the inhibition of monoamine oxidase enzymes and potential neuroprotective effects against oxidative stress. They can modulate neurotransmitter levels by inhibiting enzymatic breakdown.

Applications in Research

Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate has applications in scientific research, particularly in the study of biological targets such as enzymes and receptors. Its role in drug design and development is also noteworthy due to its potential therapeutic effects.

Methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate

This compound is a stereoisomer of methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate and exhibits high affinity for the hBRS-3 receptor, competitively inhibiting peptide agonists. It is used in medicinal chemistry as a building block for more complex molecules.

Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

This compound is synthesized using a metal- and additive-free strategy involving methyl isobutyrate silyl enol ether and bis[4-(dimethylamino)phenyl]methanol. It demonstrates a high atom economy and generates water as a by-product .

Biological Activities

ActivityDescription
Enzyme InhibitionInhibits monoamine oxidase enzymes
NeuroprotectionPotential neuroprotective effects against oxidative stress
Neurotransmitter ModulationModulates neurotransmitter levels by inhibiting enzymatic breakdown

Characterization Techniques

TechniqueUse
NMR SpectroscopyCharacterizes molecular structure
Mass SpectrometryConfirms molecular weight and purity
CAS No. 2209104-48-1
Product Name Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name methyl 2-acetamido-3-[4-(dimethylamino)phenyl]propanoate
Standard InChI InChI=1S/C14H20N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-8,13H,9H2,1-4H3,(H,15,17)
Standard InChIKey OCFBTMWOSFKWMI-UHFFFAOYSA-N
SMILES CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC
Sequence X
PubChem Compound 77058988
Last Modified Aug 16 2023

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